molecular formula C21H21NO5 B1204674 2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one

2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one

Cat. No. B1204674
M. Wt: 367.4 g/mol
InChI Key: RNYYLJRCLSSAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one is a natural product found in Stephania suberosa with data available.

Scientific Research Applications

Cytostatic Activity in Cancer Research

  • 2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one has been studied for its cytostatic activity, particularly in cancer research. For instance, certain derivatives of this compound exhibited notable cytostatic activity in vitro against leukemia and mammary tumor cells. Tetramethoxy-indoloisoquinolines showed significant inhibition of cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy (Ambros, von Angerer, & Wiegrebe, 1988).

Interaction with Estrogen Receptors

  • Some derivatives of this compound demonstrated affinity for estrogen receptors. These findings suggest a potential role in developing therapeutic agents targeting hormone-dependent cancer cells, particularly in breast cancer research (Ambros, von Angerer, & Wiegrebe, 1988).

Potential for Developing Melatonin Agonists and Antagonists

  • Research indicates that certain derivatives of 2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one can be developed into melatonin agonists and antagonists. This has implications for treating sleep disorders and other conditions where melatonin regulation is crucial (Faust et al., 2000).

Use in Synthesizing Other Bioactive Compounds

  • The structure of this compound makes it a valuable intermediate in the synthesis of other bioactive molecules. For instance, it has been used in synthesizing derivatives with varied biological activities, such as antitumor properties, demonstrating its versatility in medicinal chemistry (Liermann & Opatz, 2008).

properties

Product Name

2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one

InChI

InChI=1S/C21H21NO5/c1-24-17-8-12-5-6-22-16(14(12)10-19(17)26-3)7-13-9-18(25-2)20(27-4)11-15(13)21(22)23/h7-11H,5-6H2,1-4H3

InChI Key

RNYYLJRCLSSAOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC

synonyms

8-oxypseudopalmatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one
Reactant of Route 2
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one
Reactant of Route 3
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one
Reactant of Route 4
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one
Reactant of Route 5
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one
Reactant of Route 6
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one

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